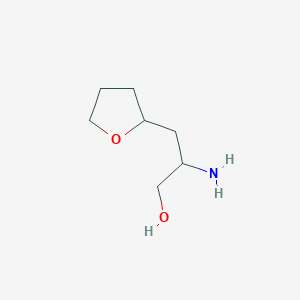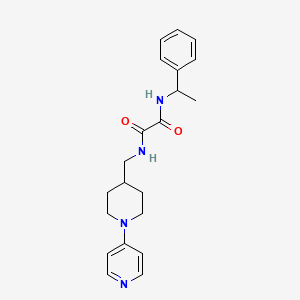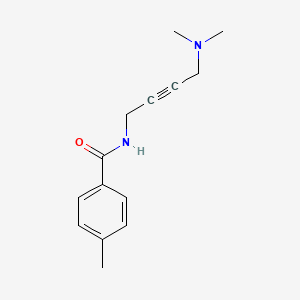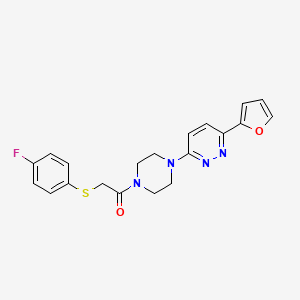
2-Amino-3-(oxolan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(oxolan-2-yl)propan-1-ol” is a compound with the CAS Number: 1342449-21-1 . Its IUPAC name is 2-amino-3-tetrahydro-2-furanyl-1-propanol . The compound has a molecular weight of 145.2 and is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(oxolan-2-yl)propan-1-ol” is 1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Amino-3-(oxolan-2-yl)propan-1-ol” has a molecular weight of 145.2 . It is typically in the form of an oil and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Corrosion Inhibition
- 2-Amino-3-(oxolan-2-yl)propan-1-ol, as part of the tertiary amines family, is involved in the synthesis of compounds like 1,3-di-amino-propan-2-ol. These compounds have demonstrated significant inhibitive performance in preventing carbon steel corrosion, particularly in anodic dissolution. The inhibition efficiency of these compounds was found to be high, adhering to the Langmuir isotherm model, indicating their potential in industrial applications for corrosion protection (Gao, Liang, & Wang, 2007).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- The compound has been studied in the context of synthesizing beta-adrenoceptor blocking agents. Specifically, it's involved in forming compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating substantial cardioselectivity. This suggests its potential use in developing cardioselective beta-blockers (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Metal-Free Photosensitized Oxyimination
- The 1,2-aminoalcohol motif, to which 2-Amino-3-(oxolan-2-yl)propan-1-ol belongs, is a crucial structural component in high-value organic molecules. A metal-free photosensitization protocol using oxime carbonate highlights the role of such compounds in creating both amine and alcohol functionalities in alkene feedstocks, which is pivotal in pharmaceuticals and natural product synthesis (Patra, Das, Daniliuc, & Glorius, 2021).
Polymer Synthesis and Characterization
- In polymer science, 2-Amino-3-(oxolan-2-yl)propan-1-ol derivatives have been utilized in the synthesis of 'quat-primer polymers,' which contain both quarternary ammonium and cyclic carbonate groups. These polymers have potential applications in coatings and materials science due to their unique functional properties (Goel, Beginn, Mourran, & Möller, 2008).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
- The compound also plays a role in the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating its application in creating polyaziridine-based telechelics and block copolymers. This indicates its significance in advanced polymer chemistry and materials science (Bakkali-Hassani et al., 2018).
Safety and Hazards
The compound is associated with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLYLVWFUNUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxolan-2-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)


![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)
![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)